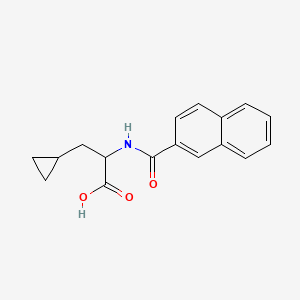![molecular formula C16H18N2O3 B6665087 3-cyclopropyl-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B6665087.png)
3-cyclopropyl-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopropyl-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid is a complex organic compound that features a cyclopropyl group, an indole moiety, and a propanoic acid backbone. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as halogens and nitro compounds can be used under acidic conditions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, hydrogenated compounds, and oxidized products, each with potential biological activities .
Scientific Research Applications
3-cyclopropyl-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-cyclopropyl-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Oxindole derivatives: Compounds with oxidized indole rings.
Uniqueness
3-cyclopropyl-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid is unique due to the presence of the cyclopropyl group, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for further research and development .
Properties
IUPAC Name |
3-cyclopropyl-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-15(18-14(16(20)21)7-10-5-6-10)8-11-9-17-13-4-2-1-3-12(11)13/h1-4,9-10,14,17H,5-8H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYCJIVJMCMXJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C(=O)O)NC(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(3-Carbamoylbenzoyl)-cyclopropylamino]-2-methylpropanoic acid](/img/structure/B6665010.png)
![3-[2-[[3-Acetamido-3-(4-methylphenyl)propanoyl]amino]ethyl]benzoic acid](/img/structure/B6665028.png)
![3-[2-[[2-(2-Oxoazepan-1-yl)acetyl]amino]ethyl]benzoic acid](/img/structure/B6665037.png)
![3-[2-[(3-Acetamido-3-phenylpropanoyl)amino]ethyl]benzoic acid](/img/structure/B6665044.png)
![3-[2-[[2-(3-Ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]ethyl]benzoic acid](/img/structure/B6665057.png)
![3-Cyclopropyl-2-[2-(5-phenyltetrazol-2-yl)propanoylamino]propanoic acid](/img/structure/B6665060.png)
![3-Cyclopropyl-2-[(1-methyl-3-propan-2-ylthieno[2,3-c]pyrazole-5-carbonyl)amino]propanoic acid](/img/structure/B6665070.png)
![3-Cyclopropyl-2-[(2-methylquinoline-4-carbonyl)amino]propanoic acid](/img/structure/B6665076.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-3-cyclopropylpropanoic acid](/img/structure/B6665080.png)
![3-cyclopropyl-2-[[2-(4-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B6665083.png)

![3-Cyclopropyl-2-[[2-(5-methylthiophen-2-yl)acetyl]amino]propanoic acid](/img/structure/B6665097.png)
![3-[1-(2-Methyl-1,3-dioxoisoindole-5-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6665101.png)
![3-[1-[1-(2-Methylpropanoyl)piperidine-4-carbonyl]piperidin-3-yl]propanoic acid](/img/structure/B6665108.png)
